

AM3102: A Potent PPAR α Agonist for Obesity Research

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Compound of Interest

Compound Name: AM3102

Cat. No.: B10768088

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM3102 is a synthetic, hydrolysis-resistant analog of oleoylethanolamide (OEA), an endogenous lipid mediator that regulates feeding and body weight. As a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR α), **AM3102** presents a valuable tool for investigating the role of PPAR α in metabolic regulation and its potential as a therapeutic target for obesity and related metabolic disorders. PPAR α is a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1][2] Activation of PPAR α leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and β -oxidation, thereby promoting lipid utilization and improving lipid profiles.[3][4][5] Furthermore, PPAR α activation has been shown to reduce food intake, contributing to its anti-obesity effects.[6][7] These application notes provide an overview of **AM3102**, its mechanism of action, and detailed protocols for its use in obesity research.

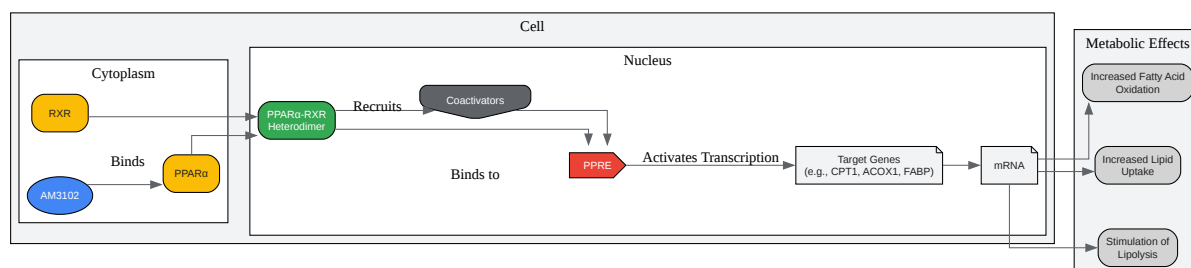
Mechanism of Action: The PPAR α Signaling Pathway

AM3102 exerts its effects by binding to and activating PPAR α . Upon ligand binding, PPAR α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific

DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in lipid metabolism and energy homeostasis.[6][8][9]

Key downstream effects of PPAR α activation by **AM3102** in the context of obesity research include:

- Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal β -oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACOX1).[5]
- Regulation of Lipid Transport: Increased expression of genes for fatty acid binding protein (FABP) and fatty acid translocase (FAT/CD36), facilitating the uptake of fatty acids into cells for oxidation.[10]
- Lipolysis Stimulation: Enhanced breakdown of triglycerides in adipose tissue, releasing fatty acids for energy utilization.[11]
- Reduced Food Intake: Central and peripheral mechanisms contributing to satiety and reduced appetite.[6][7]



[Click to download full resolution via product page](#)**Caption:** PPAR α Signaling Pathway Activation by **AM3102**.

Quantitative Data Summary

While specific quantitative data for **AM3102** is limited in publicly available literature, the following tables summarize representative data for the parent compound, oleoylethanolamide (OEA), and other potent PPAR α agonists in preclinical obesity models. These data provide an expected range of efficacy for a potent PPAR α agonist like **AM3102**.

Table 1: Effects of PPAR α Agonists on Body Weight and Food Intake in Rodent Models of Obesity

Compound	Animal Model	Dose	Duration	Change in Body Weight	Change in Food Intake	Reference
OEA	Zucker Rats	5 mg/kg, i.p.	14 days	↓	↓	[7]
OEA	Wild-type Mice	5 mg/kg, i.p.	-	↓	↓	[6]
Fenofibrate	Diet-Induced Obese Mice	100 mg/kg in diet	5 weeks	↓	No significant change	[12]
GW7647	KK Mice (diabetic, obese)	-	-	↓ adiposity	-	[13]

Table 2: Effects of PPAR α Agonists on Lipid Metabolism

Compound	Model	Parameter	Result	Reference
OEA	Zucker Rats	Plasma Triglycerides	↓	[7]
OEA	Rat Adipocytes	Glycerol Release (Lipolysis)	↑	[11]
OEA	Skeletal Muscle Strips	Fatty Acid Oxidation	↑	[11]
Bezafibrate	3T3-L1 Adipocytes	Fatty Acid Oxidation	↑	[13]

Experimental Protocols

In Vitro Protocol: PPAR α Transactivation Assay

This protocol is designed to determine the potency and efficacy of **AM3102** in activating the PPAR α receptor in a cell-based assay.

Objective: To quantify the dose-dependent activation of PPAR α by **AM3102**.

Materials:

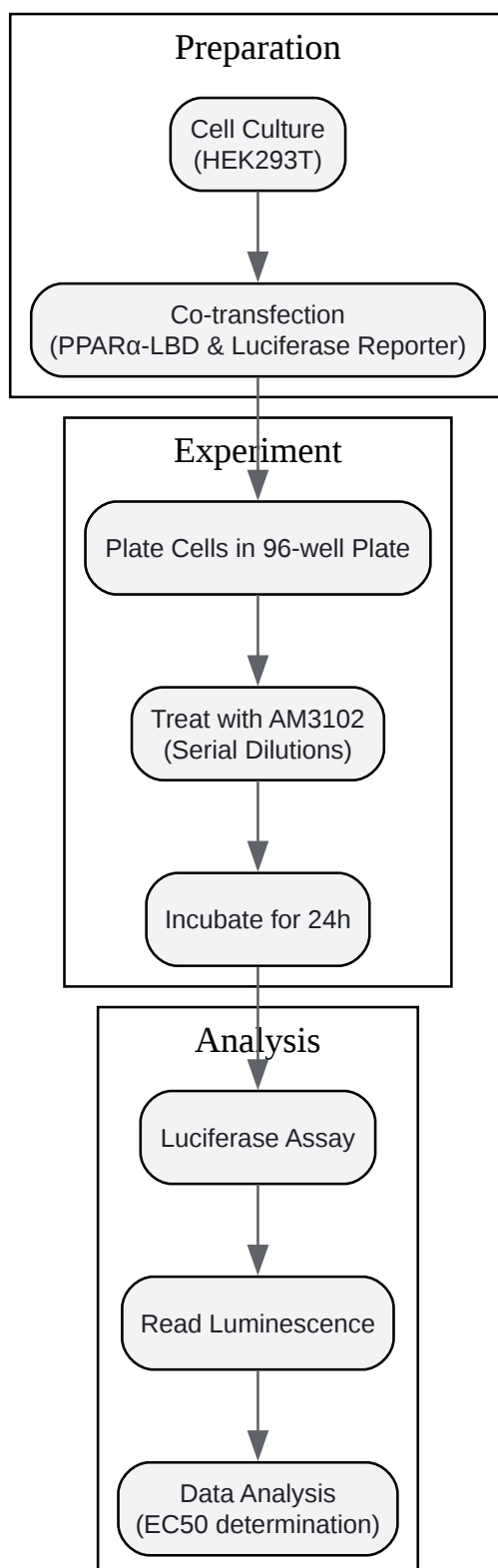
- HEK293T cells (or other suitable cell line)
- Expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPAR α fused to the GAL4 DNA-binding domain.
- Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS).
- Transfection reagent
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- **AM3102** (and a reference PPAR α agonist, e.g., GW7647)
- Luciferase assay reagent

- 96-well cell culture plates
- Luminometer

Procedure:

- Cell Culture and Transfection:
 1. Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
 2. Co-transfect the cells with the PPAR α -LBD-GAL4 expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- Cell Plating:
 1. Following transfection, detach the cells and seed them into 96-well plates at a density of 3×10^4 cells/well.
 2. Allow the cells to attach and recover for 24 hours.
- Compound Treatment:
 1. Prepare serial dilutions of **AM3102** and the reference agonist in the appropriate cell culture medium. A typical concentration range to test would be from 1 nM to 100 μ M.
 2. Remove the medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
 3. Incubate the plates for 24 hours at 37°C in a CO2 incubator.
- Luciferase Assay:
 1. After the incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's protocol.
 2. Read the luminescence on a plate-reading luminometer.

- Data Analysis:
 1. Normalize the luciferase readings to a control (e.g., vehicle-treated cells).
 2. Plot the fold-activation against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.



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Caption: In Vitro PPARα Transactivation Assay Workflow.

In Vivo Protocol: Evaluation of **AM3102** in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes a typical in vivo study to assess the anti-obesity effects of **AM3102** in a diet-induced obese mouse model.

Objective: To evaluate the effect of chronic **AM3102** administration on body weight, food intake, and metabolic parameters in DIO mice.

Materials:

- Male C57BL/6J mice (8 weeks old)
- High-fat diet (HFD; e.g., 60% kcal from fat)
- Standard chow diet
- **AM3102**
- Vehicle for administration (e.g., corn oil)
- Animal balance
- Metabolic cages for food and water intake measurement
- Blood collection supplies
- Equipment for glucose and lipid analysis

Procedure:

- Induction of Obesity:
 1. House the mice in a temperature-controlled facility with a 12-hour light/dark cycle.
 2. Feed the mice a high-fat diet for 10-12 weeks to induce obesity. A control group should be fed a standard chow diet.

3. Monitor body weight weekly.

- Treatment:

1. After the induction period, randomize the obese mice into treatment groups (e.g., vehicle control, **AM3102** low dose, **AM3102** high dose). A lean control group on a standard diet should also be maintained.

2. Administer **AM3102** or vehicle daily via oral gavage or intraperitoneal injection for a specified period (e.g., 4-8 weeks).

- Monitoring:

1. Measure body weight and food intake daily or several times per week.

2. At the end of the treatment period, perform metabolic assessments such as a glucose tolerance test (GTT) and an insulin tolerance test (ITT).

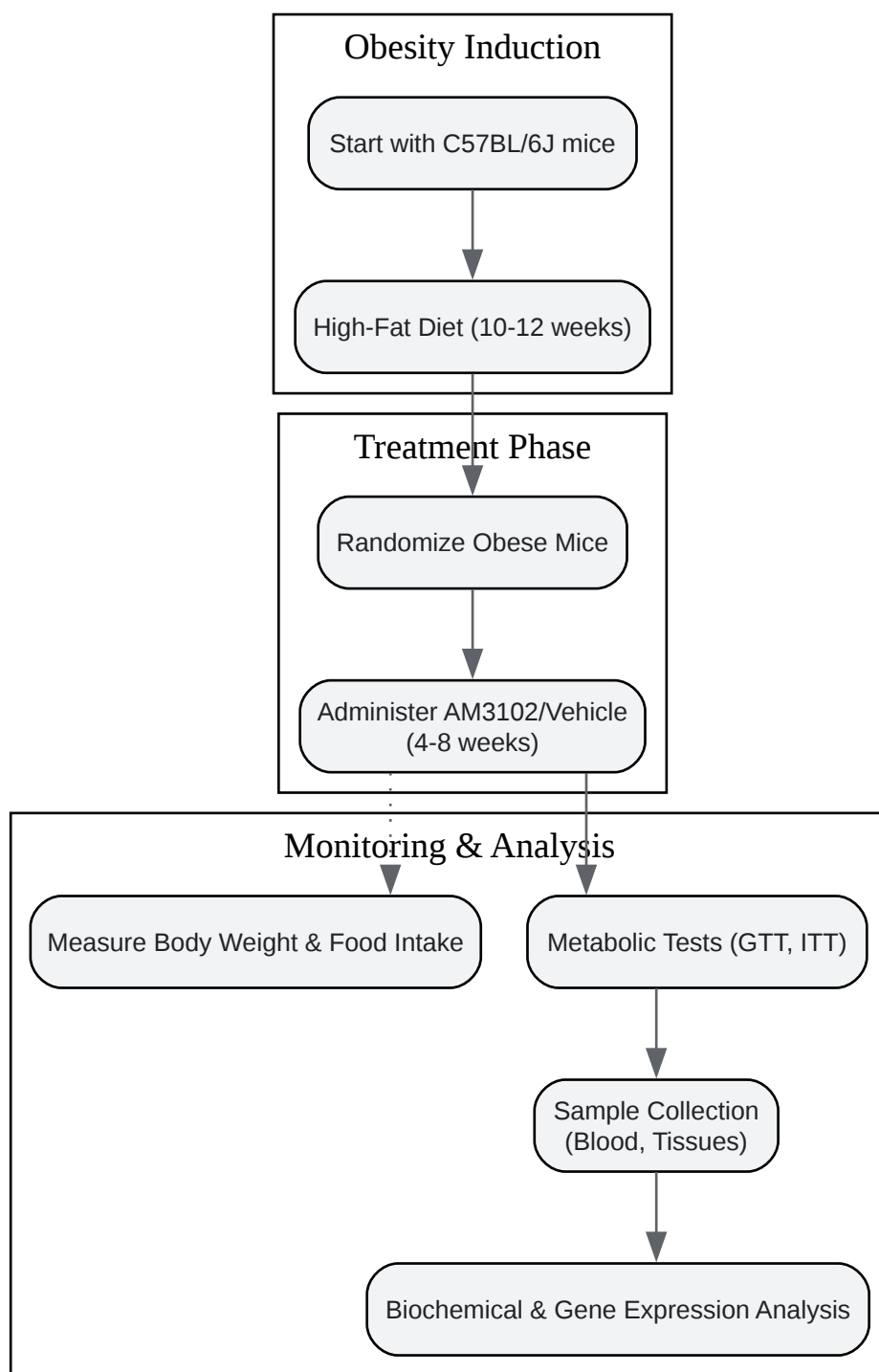
- Sample Collection and Analysis:

1. At the end of the study, euthanize the animals and collect blood for analysis of plasma lipids (triglycerides, cholesterol), glucose, and insulin.

2. Collect tissues such as liver and adipose tissue for gene expression analysis (e.g., qPCR for PPAR α target genes) and histological examination.

- Data Analysis:

1. Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the different treatment groups.



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Caption: In Vivo Study Workflow in a DIO Mouse Model.

Conclusion

AM3102 represents a potent and selective tool for probing the therapeutic potential of PPAR α activation in the context of obesity and metabolic disease. Its resistance to enzymatic degradation makes it particularly suitable for in vivo studies. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of action of **AM3102** and other PPAR α agonists in preclinical models of obesity. Further research with **AM3102** will contribute to a deeper understanding of the role of PPAR α in energy homeostasis and may pave the way for the development of novel anti-obesity therapeutics.

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